molecular formula C9H11N3O3 B187270 4-(3-Nitropyridin-2-yl)morpholine CAS No. 24255-27-4

4-(3-Nitropyridin-2-yl)morpholine

Cat. No. B187270
CAS RN: 24255-27-4
M. Wt: 209.2 g/mol
InChI Key: QMINJWUSSJFQBR-UHFFFAOYSA-N
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Description

“4-(3-Nitropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “4-(3-Nitropyridin-2-yl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The synthesis process has been performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The InChI code of “4-(3-Nitropyridin-2-yl)morpholine” is 1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2 . This indicates the presence of a six-membered morpholine ring with a nitropyridinyl group attached .


Chemical Reactions Analysis

The reaction mechanism of “4-(3-Nitropyridin-2-yl)morpholine” is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“4-(3-Nitropyridin-2-yl)morpholine” is a solid substance at room temperature . It has a melting point of 91 - 94°C . The compound is very soluble, with a solubility of 3.47 mg/ml or 0.0166 mol/l .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Biologically Active Compounds : 4-(3-Nitropyridin-2-yl)morpholine is a key intermediate in synthesizing various biologically active compounds, particularly in cancer research. Its derivatives have shown potential in the development of small molecule inhibitors for anticancer studies (Wang et al., 2016).

  • Glucosidase Inhibition and Antioxidant Activity : Compounds derived from 4-(3-Nitropyridin-2-yl)morpholine have been evaluated for their in vitro antioxidant activities and as glucosidase inhibitors. This suggests their utility in managing conditions related to oxidative stress and glucose metabolism (Özil et al., 2018).

  • Study of Hydrogen-bonded Structures : Research has focused on studying the hydrogen-bonded sheet structures in compounds related to 4-(3-Nitropyridin-2-yl)morpholine. This has implications for understanding molecular interactions and designing new materials or drugs (Orozco et al., 2008).

Chemical Synthesis and Analysis

  • Development of Kinase Inhibitors : The compound has been involved in the synthesis of novel inhibitors targeting the PI3K-AKT-mTOR pathway, which is significant in cancer treatment (Hobbs et al., 2019).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structures of compounds including 4-(3-Nitropyridin-2-yl)morpholine derivatives, providing insights into molecular configurations that are crucial for drug design (Gzella et al., 2000).

Novel Applications and Drug Development

  • Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition : Derivatives of 4-(3-Nitropyridin-2-yl)morpholine have shown inhibition of tumor necrosis factor alpha and nitric oxide, which are important in inflammatory diseases and cancer therapy (Lei et al., 2017).

  • Fluorescent Probes for Hypoxic Cells : The compound has been used in the development of fluorescent probes for detecting hypoxic status in tumor cells. This has implications for cancer diagnosis and treatment monitoring (Feng et al., 2016).

  • Antileishmanial Activity : Morpholine derivatives including 4-(3-Nitropyridin-2-yl)morpholine have been investigated for their antileishmanial activity, contributing to the development of treatments for parasitic diseases (Süleymanoğlu et al., 2018).

  • Antimicrobial Activity : Studies have shown the effectiveness of derivatives in antimicrobial activities, which is significant for developing new antibiotics or antifungal agents (Janakiramudu et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(3-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMINJWUSSJFQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383670
Record name 4-(3-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitropyridin-2-yl)morpholine

CAS RN

24255-27-4
Record name 4-(3-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Parmar, D Somvanshi, S Kori, AA Desai… - The Journal of …, 2021 - ACS Publications
Buchwald–Hartwig amination of chloroheteroarenes has been a challenging synthetic process, with very few protocols promoting this important transformation at ambient temperature. …
Number of citations: 3 pubs.acs.org

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